Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 119180-26-6
VCID: VC2796453
InChI: InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13)
SMILES: CCOC(=O)C(=C(C)O)C=NC(=O)N
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate

CAS No.: 119180-26-6

Cat. No.: VC2796453

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate - 119180-26-6

Specification

CAS No. 119180-26-6
Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
IUPAC Name ethyl 2-(carbamoyliminomethyl)-3-hydroxybut-2-enoate
Standard InChI InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13)
Standard InChI Key FTGFUKQTCIZBEQ-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C(C)O)C=NC(=O)N
Canonical SMILES CCOC(=O)C(=C(C)O)C=NC(=O)N

Introduction

Chemical Identity and Properties

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate is an organic compound featuring both ureido and ester functional groups. It contains a carbamoylamino group attached to a methylidene moiety, which contributes significantly to its biological interactions and chemical reactivity.

Basic Chemical Information

The compound is identified by the following chemical parameters:

PropertyValue
IUPAC NameEthyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate
Alternative NameEthyl 2-(carbamoyliminomethyl)-3-hydroxybut-2-enoate
CAS Numbers6319-01-3, 119180-26-6
Molecular FormulaC₈H₁₂N₂O₄
Molecular Weight200.19 g/mol

Structural Identifiers

For computational and database purposes, the compound is characterized by the following identifiers:

Identifier TypeValue
InChIInChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13)
InChIKeyFTGFUKQTCIZBEQ-UHFFFAOYSA-N
SMILESCCOC(=O)C(=C(C)O)C=NC(=O)N

Physical Properties

The physical characteristics of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate determine its behavior in various chemical reactions and applications:

PropertyValue
Physical StateSolid at room temperature
Vapor Pressure0.000785 mmHg at 25°C
Boiling Point306.2°C at 760 mmHg

Synthesis and Preparation Methods

The synthesis of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate can be achieved through several routes, with varying yields and reaction conditions.

Laboratory Synthesis

The primary synthetic route involves the reaction of ethyl acetoacetate with urea and formaldehyde. This multicomponent reaction typically requires heating the reactants in the presence of a catalyst to facilitate the formation of the desired product . The reaction can be represented as:

Ethyl acetoacetate + Urea + Formaldehyde → Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate

Reaction Conditions and Optimization

The reaction conditions significantly impact the yield and purity of the final product:

ParameterOptimal ConditionEffect on Yield
Temperature65-75°CHigher temperatures may lead to side reactions
CatalystAcid or baseFacilitates nucleophilic addition
Reaction Time4-6 hoursExtended time may decrease yield
SolventEthanol or methanolAffects solubility of reactants

Industrial Production Methods

Chemical Reactivity and Reaction Mechanisms

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate demonstrates versatile reactivity due to its multiple functional groups.

Key Reactive Centers

The compound contains several reactive centers that participate in various chemical transformations:

  • The ester group (ethyl ester) can undergo hydrolysis, transesterification, and aminolysis

  • The carbonyl group (3-oxo) can participate in nucleophilic addition reactions

  • The ureido group can form hydrogen bonds with various substrates

  • The methylidene moiety can engage in addition reactions

Common Reaction Types

The compound can undergo several types of chemical reactions:

Oxidation and Reduction

These transformations can modify specific functional groups within the molecule:

Reaction TypeReagentsProducts
OxidationPotassium permanganate, Chromium trioxideCorresponding carboxylic acids
ReductionSodium borohydride, Lithium aluminum hydrideAlcohols or amines

Substitution Reactions

Nucleophilic substitution can introduce different functional groups:

NucleophileTarget SiteResulting Modification
Alkyl halidesUreido groupN-alkylation
Acyl chloridesAmino groupN-acylation
AlcoholsEster groupTransesterification

Biological Activity and Applications

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate has been investigated for various biological activities that make it valuable in several fields.

Medicinal Chemistry Applications

The compound has demonstrated potential in pharmaceutical development through several mechanisms:

Anticancer Activity

Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting metabolic pathways involved in cell growth and survival . In vitro studies have shown promising results against various cancer cell lines.

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic processes. This property makes it a candidate for drug development aimed at metabolic disorders .

Target EnzymeInhibition MechanismPotential Therapeutic Application
AcetylcholinesteraseCompetitive inhibitionNeurodegenerative diseases
Metabolic enzymesActive site bindingMetabolic disorders
KinasesATP-competitive bindingCancer treatment

Agricultural Applications

Beyond its pharmaceutical potential, the compound has applications in agriculture:

Pest Resistance

Studies suggest that this compound can be formulated into agrochemicals that enhance plant resistance to pests. Its mode of action involves disrupting the metabolic processes of pests, leading to reduced infestations .

Fertilizer Enhancements

The compound can be incorporated into formulations that improve nutrient uptake in plants. By modifying soil chemistry, it helps enhance the bioavailability of essential nutrients .

Biochemical Research

The unique structure of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate makes it valuable in biochemical studies:

Metabolic Studies

Researchers utilize this compound as a probe in metabolic studies to understand cellular metabolism and the effects of various compounds on metabolic pathways .

Protein Interaction Studies

The compound is used to study interactions with proteins involved in various biochemical pathways, providing insights into cellular functions and potential therapeutic targets .

Structure-Activity Relationships

Understanding the relationship between the chemical structure of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate and its biological activities provides valuable insights for developing derivatives with enhanced properties.

Key Structural Features

Several structural elements contribute to the compound's activity:

Comparison with Similar Compounds

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate can be compared with structurally related compounds to better understand its unique properties:

CompoundStructural SimilarityFunctional DifferenceActivity Comparison
Ethyl acetoacetatePrecursor moleculeLacks ureido groupLess biological activity
Ethyl 2-methyl-3-oxobutanoateSimilar backboneDifferent substituent at C-2Different enzyme specificity
Ethyl 2,2-dichloro-3-oxobutanoateRelated structureContains chlorine atomsMore reactive, different biological targets

Analytical Methods and Characterization

Various analytical techniques can be employed to identify, quantify, and characterize ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate.

Spectroscopic Methods

Spectroscopic techniques provide valuable structural information:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy helps elucidate the compound's structure by identifying hydrogen and carbon environments:

  • ¹H NMR shows signals for ethyl protons, methyl protons, and the methylidene proton

  • ¹³C NMR reveals carbonyl carbons, sp² carbons, and aliphatic carbons

Infrared Spectroscopy (IR)

IR spectroscopy identifies key functional groups through characteristic absorption bands:

Functional GroupWavenumber Range (cm⁻¹)Intensity
C=O (ester)1730-1750Strong
C=O (ureido)1650-1690Strong
N-H3300-3500Medium
C=C1620-1680Medium to weak

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and quantification:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Thin-Layer Chromatography (TLC)

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure, with a molecular ion peak at m/z 200 corresponding to its molecular weight .

Safety AspectRecommendation
Personal Protective EquipmentLab coat, gloves, safety glasses
StorageStore in a cool, dry place away from incompatible materials
DisposalFollow local regulations for chemical waste disposal
Spill ManagementUse absorbent materials and proper ventilation

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